molecular formula C14H15ClN2 B2583088 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride CAS No. 71971-47-6

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Cat. No.: B2583088
CAS No.: 71971-47-6
M. Wt: 246.74
InChI Key: SMAKGAAQJRHRGV-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a compound used for proteomics research . It has a molecular formula of C14H15ClN2 and a molecular weight of 246.74 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2,3-dihydro-1H-indol-1-yl group attached to an aniline group via a two-carbon bridge . The InChI code for this compound is 1S/C14H14N2.ClH/c15-12-6-2-4-8-14 (12)16-10-9-11-5-1-3-7-13 (11)16;/h1-8H,9-10,15H2;1H .


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 235-240°C . It is stored at room temperature .

Scientific Research Applications

Genotoxic Activities of Aniline and its Metabolites

  • Genotoxicity and Carcinogenicity : Aniline hydrochloride has been investigated for its potential to induce tumors in the spleen of Fischer 344 rats. The studies focused on whether aniline itself or its metabolites exhibit genotoxic potential that could explain the occurrence of spleen tumors. The comprehensive review suggests that aniline and its major metabolites (p-aminophenol, p-hydroxyacetanilide) do not induce gene mutations and have little evidence of DNA damaging potential. The carcinogenic effects in the spleen of rats are attributed to chronic high-dose damage of the blood leading to oxidative stress, rather than a primary genotoxic basis (Bomhard & Herbold, 2005).

Synthesis and Spectroscopic Properties

  • Chemical Synthesis : Research on the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines highlights the chemical versatility of aniline derivatives. These studies provide insights into the conformation of the products and their spectroscopic properties, emphasizing the diverse reactions possible with aniline derivatives in the presence of other chemical agents (Issac & Tierney, 1996).

Pharmacokinetics and Roles in Hepatic Protection

  • Pharmacokinetics and Hepatic Protection : Indole derivatives, including indole-3-carbinol (I3C) and its metabolites, demonstrate significant protective effects against chronic liver diseases. These compounds regulate transcriptional factors, alleviate oxidative stress, and modulate enzymes relevant to hepatitis viral replication and metabolism of hepatotoxic substances. Their pleiotropic mechanism suggests a promising avenue for therapeutic applications in liver protection (Wang et al., 2016).

Chemical Fixation of CO2

  • Functionalized Azoles Synthesis : The reaction of aniline derivatives with CO2 to form functionalized azoles represents an attractive methodology for creating value-added chemicals from an abundant and environmentally friendly resource. This process underscores the potential of aniline derivatives in sustainable chemistry and the synthesis of biologically active azole compounds (Vessally et al., 2017).

Indole Synthesis and Biological Activities

  • Indole Synthesis : A review on the methods for indole synthesis, including those involving aniline derivatives, highlights the structural diversity and therapeutic properties of indole alkaloids, synthetic dimers, and hybrids. These compounds exhibit potential antiproliferative effects on various cancers, showcasing the significance of indole and aniline derivatives in medicinal chemistry (Song et al., 2020).

Safety and Hazards

The safety information for 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin, eye, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-(2,3-dihydroindol-1-yl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2.ClH/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16;/h1-8H,9-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAKGAAQJRHRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71971-47-6
Record name 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride
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